molecular formula C9H18ClNO2 B1282406 4-(Piperidin-1-yl)butanoic acid hydrochloride CAS No. 5463-76-3

4-(Piperidin-1-yl)butanoic acid hydrochloride

Cat. No. B1282406
CAS RN: 5463-76-3
M. Wt: 207.7 g/mol
InChI Key: IZVIJYFRXDQEOR-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)butanoic acid hydrochloride, also known as 4PCAH·Cl, is a compound characterized by its piperidine ring and carboxylic acid functional group. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, and in this compound, it is attached to a four-carbon chain terminating in a carboxylic acid group. The hydrochloride form indicates the presence of an additional chloride ion, which typically forms a salt with the protonated nitrogen of the piperidine ring .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One approach is the asymmetric organocatalytic synthesis of bisindole-piperidine-amino acid hybrids, which can be obtained from 3-vinyl indoles with imino esters . Another method involves a tandem reductive amination-lactamization using sodium triacetoxyborohydride starting with 1-benzyl-4-piperidone and γ- or δ-amino esters or acids, which provides a high-yielding synthesis of piperidin-4-yl-substituted lactams . Additionally, solid-phase synthesis techniques have been developed for constructing 2-substituted-piperidin-4-one derivatives using polymer-bound precursors .

Molecular Structure Analysis

The molecular structure of 4PCAH·Cl has been elucidated using single crystal X-ray diffraction, which revealed that the piperidine ring adopts a chair conformation with the carboxylic acid group in the equatorial position. The chloride ion is involved in hydrogen bonding with the carboxyl group and engages in electrostatic interactions with the protonated nitrogen of the piperidine ring .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, the synthesis of piperidin-4-ylphosphinic acid analogues involves a sequential Pudovik addition followed by a Barton deoxygenation procedure and acidic hydrolysis . Another example is the three-component condensation of 4-piperidinones with pyrazolones and malononitrile to form substituted dihydropyrazolo-pyrans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4PCAH·Cl include its orthorhombic crystal structure at room temperature, with specific lattice parameters and volume. The compound's FTIR spectrum is consistent with its X-ray structure. Theoretical calculations, such as B3LYP/6-31G(d,p) method, have been used to examine different conformers of the compound . Additionally, the thermal properties of related piperidine derivatives have been studied using thermogravimetric analysis, indicating stability over a certain temperature range .

Scientific Research Applications

  • Pharmaceutical Industry

    • Summary of Application : 4-(Piperidin-1-yl)butanoic acid hydrochloride is a derivative of piperidine, which is an important synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
    • Methods of Application : The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Synthesis of FK866 Analogs

    • Summary of Application : 4-Piperidine butyric acid hydrochloride participates in the synthesis of FK866 , an inhibitor of NAD biosynthesis .
  • Modification of 3-amidinophenylalanine-derived matriptase inhibitors

    • Summary of Application : This compound is used as a reactant for the modification of 3-amidinophenylalanine-derived matriptase inhibitors .
  • Reactions between Weinreb amides and 2-magnesiated oxazoles

    • Summary of Application : 4-(Piperidin-1-yl)butanoic acid hydrochloride is used in reactions between Weinreb amides and 2-magnesiated oxazoles .
  • Synthesis of NAmPRTase inhibitors

    • Summary of Application : This compound is used in the synthesis of NAmPRTase inhibitors .
  • Synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives

    • Summary of Application : This compound is used in the synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives .
  • Anticancer, Antiviral, Antimalarial, Antimicrobial, Antifungal, Antihypertension, Analgesic, Anti-inflammatory, Anti-Alzheimer, Antipsychotic and/or Anticoagulant Agents

    • Summary of Application : Piperidine derivatives, including 4-(Piperidin-1-yl)butanoic acid hydrochloride, are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

properties

IUPAC Name

4-piperidin-1-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h1-8H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVIJYFRXDQEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-yl)butanoic acid hydrochloride

CAS RN

5463-76-3
Record name 5463-76-3
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Record name 4-(piperidin-1-yl)butanoic acid hydrochloride
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Synthesis routes and methods I

Procedure details

To a 0° C. mixture of 980 mg (8.04 mmol) 4-(N,N-dimethylamino)pyridine, 1.25 g (6.04 mmol) of 4-piperidinobutyric acid hydrochloride and 2.00 g (5.04 mmol) of the trans-title product of Example 181 in 10 ml of dichloromethane was added 1.14 g (5.54 mmol) of dicyclohexyl carbodiimide. The resultant mixture was stirred for 15 hours at 25° C. and then filtered. The filtrate was evaporated and the residue purified via column chromatography on 150 g of silica gel eluted with 10% methanol-dichloromethane to give an oil. This oil was dissolved in ethanol and acidified with 10.1 ml of lN hydrochloric acid. The solvent was removed on a rotating evaporator and the residue crystallized from dichloromethane-diisopropyl ether to give 2.97 g (95%) of present title compound, m.p. 145°-150° C. 1H-NMR(CDCl3, 300 MHz)delta(ppm): 1.25 (m,), 1.8 (m), 2.22 (m), 2.38 (m), 2.47 (dd, J=14, 9 Hz, 1H), 2.60 (dd, J=12, 6 Hz, 1H), 2.81 (m), 2.9-3.2 (m), 3.46 (m), 3.99 (dd, J=12, 2 Hz, 1H), 4.04 (dd, J=12, 2 Hz, 1H), 5.64 (d, J=3 Hz, OCH), 5.76 (d, J=20 Hz, 1H), 5.82 (d, J=20 Hz, 1H), 6.81 (d, J=8 Hz, ArH), 6.96 (m, 2ArH), 7.1-7.3 (m, 5ArH), 7.82 (dd, J=8, 8 Hz, ArH), 8.01 (dd, J=8, 8 Hz, ArH), 8.08 (d, J=8 Hz, ArH), 8.12 (d, J=8 Hz, ArH) and 8.82 (m, 2ArH).
Quantity
1.14 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
10.1 mL
Type
reactant
Reaction Step Three
Quantity
1.25 g
Type
reactant
Reaction Step Four
[Compound]
Name
trans-title product
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
980 mg
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-Piperidinobutyric acid hydrochloride may be obtained by working according to the method described in Example 4 for the preparation of 1-methyl-3-piperidinecarboxylic acid hydrochloride, but starting with ethyl 4-piperidinobutyrate (19.9 g) and 6N aqueous hydrochloric acid solution (66.5 cc), and by heating for 24 hours under reflux. 4-Piperidinobutyric acid hydrochloride (16.3 g), m.p. 190° C., is thereby obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step Two
Quantity
66.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Schneider, H Ftouni, S Niu, M Schmitt… - Organic & …, 2015 - pubs.rsc.org
We report a selective ruthenium catalyzed reduction of tertiary amides on the side chain of Fmoc-Gln-OtBu derivatives, leading to innovative unnatural α,β or γ-amino acids …
Number of citations: 9 pubs.rsc.org
GHAO NIU, WC Hsiao, H Zhuang, HW Chen, LG Zheng… - 2023 - chemrxiv.org
Excavatolide B (1, ExcB), a briarane-type diterpenoid isolated from Formosan gorgonian Briareum stechei, exhibits promising anti-inflammatory activity with low cytotoxicity. In this study, …
Number of citations: 1 chemrxiv.org

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